2-Ethyl-N-methylaniline
Overview
Description
2-Ethyl-N-methylaniline is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the ortho position and a methyl group on the nitrogen atom. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-N-methylaniline can be synthesized through several methods:
Direct Alkylation: Aniline can be alkylated with ethyl bromide in the presence of a base such as sodium hydroxide to introduce the ethyl group at the ortho position. This is followed by methylation using methyl iodide or dimethyl sulfate to obtain this compound.
Reduction of Nitro Compounds: Nitrobenzene can be nitrated to introduce the nitro group at the ortho position, followed by reduction to form 2-ethyl aniline.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of nitro compounds or direct alkylation processes under controlled conditions to ensure high yield and purity. The use of catalysts such as palladium or ruthenium complexes can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, chlorine, nitric acid.
Major Products Formed
Oxidation: Quinones, nitroso compounds.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2-Ethyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-N-methylaniline involves its interaction with various molecular targets, including enzymes and receptors. The ethyl and methyl groups influence the compound’s reactivity and binding affinity, affecting its biological activity. The pathways involved may include oxidative metabolism and conjugation reactions, leading to the formation of active or inactive metabolites .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: Similar structure but lacks the ethyl group.
2-Methylaniline: Lacks the methyl group on the nitrogen atom.
2-Ethylaniline: Lacks the methyl group on the nitrogen atom.
Uniqueness
2-Ethyl-N-methylaniline is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-4-5-7-9(8)10-2/h4-7,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYRVFJDASAJTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027562 | |
Record name | 2-Ethyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-38-1 | |
Record name | N-Methyl-2-ethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-2-ETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z551WLP66S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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